10-Mercaptopinane
Description
Classification within Organic Chemistry
The chemical identity of 10-mercaptopinane is defined by its membership in two significant classes of organic molecules: bicyclic monoterpenoids and organosulfur compounds, specifically thiols. This dual classification dictates its structural characteristics and chemical reactivity.
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Monoterpenoids, with the general formula C10H16, consist of two isoprene units. They can be acyclic (linear), monocyclic (containing one ring), or bicyclic (containing two rings).
The pinane (B1207555) skeleton, which forms the core of this compound, is a prime example of a bicyclic monoterpene framework. Specifically, it belongs to the group of bicyclic monoterpenes that feature a six-membered ring fused with a four-membered ring, a structure exemplified by the well-known compounds α-pinene and β-pinene. This rigid, three-dimensional structure is a key feature, influencing the stereochemistry and reactivity of its derivatives.
Table 1: Classification of Terpenoids
| Class | Carbon Atoms | Isoprene Units | Example |
|---|---|---|---|
| Monoterpenoids | 10 | 2 | Pinene, Limonene |
| Sesquiterpenoids | 15 | 3 | Farnesol |
| Diterpenoids | 20 | 4 | Retinol |
| Triterpenoids | 30 | 6 | Squalene |
| Tetraterpenoids | 40 | 8 | Carotenoids |
This table provides a simplified classification of terpenoids based on the number of isoprene units.
Organosulfur compounds are organic molecules containing at least one carbon-sulfur bond. This class of compounds is abundant in nature; for instance, the amino acids cysteine and methionine are organosulfur compounds essential for life. Within this broad category, this compound is classified as a thiol.
Thiols, also known as mercaptans, are the sulfur analogs of alcohols. They are characterized by the presence of a sulfhydryl functional group (-SH). The substitution of oxygen with sulfur results in significant differences in chemical properties. Thiols are generally more acidic and more potent nucleophiles than their corresponding alcohols. They are also readily oxidized to form disulfides (R-S-S-R). The chemical behavior of the thiol group is central to the reactivity and potential applications of this compound.
Table 2: Functional Group Comparison
| Functional Group | Name | General Formula | Key Characteristic |
|---|---|---|---|
| -OH | Hydroxyl | R-OH | Forms hydrogen bonds; less acidic |
| -SH | Sulfhydryl (Thiol) | R-SH | More nucleophilic; more acidic; readily oxidized |
This table compares the hydroxyl group of alcohols with the sulfhydryl group of thiols.
Bicyclic Monoterpenoids as a Structural Class
Overview of Research Trajectories for Pinane Derivatives
Research involving pinane and its derivatives is driven by their abundance as natural, renewable feedstocks and their versatile chemical structures. Historically, pinane derivatives like α-pinene and β-pinene, obtained from crude sulfate (B86663) turpentine, have been foundational materials for the synthesis of a wide array of chemicals.
Current research trajectories are expanding from traditional applications into new and more sophisticated areas:
Aroma and Fragrance Chemistry : A significant area of research focuses on synthesizing new pinane derivatives for the flavor and fragrance industry. The introduction of functional groups, such as the thiol in this compound, can lead to potent aroma compounds.
Pharmaceutical and Agrochemical Intermediates : The chiral and rigid pinane framework is a valuable scaffold for the stereospecific synthesis of complex molecules, including pharmaceutical agents and pesticides. Research has explored the anti-infectious bronchitis virus (IBV) activity of pinenes, suggesting their potential as lead compounds for antiviral agents.
Green Chemistry and Bio-based Materials : There is a growing trend towards using pine-derived chemicals as sustainable alternatives to petrochemicals. Research is investigating the conversion of pinane derivatives into bioplastics, biofuels, and bio-based solvents, aiming to reduce environmental impact.
Advanced Chemical Synthesis : Computational and experimental studies continue to explore the fundamental reactivity of the pinane scaffold. For example, research into the acid-catalyzed rearrangements of hydroxylated pinane derivatives helps to understand and control reaction pathways to produce specific molecular frameworks, such as those of fenchone (B1672492) or camphor. This fundamental knowledge is crucial for designing new synthetic routes to valuable pinane-based compounds.
The investigation of specific derivatives like this compound fits within this broader context, representing the exploration of functionalized natural products for specialized applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBPNJMAGDDRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CS)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884320 | |
| Record name | Bicyclo[3.1.1]heptane-2-methanethiol, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6588-78-9 | |
| Record name | 6,6-Dimethylbicyclo[3.1.1]heptane-2-methanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6588-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 10-Mercaptopinane | |
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| Record name | Bicyclo[3.1.1]heptane-2-methanethiol, 6,6-dimethyl- | |
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| Record name | Bicyclo[3.1.1]heptane-2-methanethiol, 6,6-dimethyl- | |
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| Record name | 6,6-dimethylbicyclo[3.1.1]heptane-2-methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 10-MERCAPTOPINANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79T12O1XFD | |
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Synthetic Methodologies and Precursor Chemistry of 10 Mercaptopinane
Established Synthesis Routes
Established methods for the synthesis of 10-mercaptopinane primarily revolve around the radical addition of hydrogen sulfide (B99878) to pinene derivatives. This approach leverages the reactivity of the double bond in the pinene structure to introduce the desired thiol functionality.
Radical Addition of Hydrogen Sulfide to Pinene Derivatives
The free-radical addition of hydrogen sulfide (H₂S) to unsaturated terpenes represents a direct method for the production of the corresponding mercaptans. This reaction typically proceeds via an anti-Markovnikov addition, where the sulfhydryl group attaches to the less substituted carbon of the double bond.
Beta-pinene (β-pinene) serves as a key precursor for the synthesis of this compound. Its exocyclic double bond is susceptible to radical attack, initiating the addition of hydrogen sulfide. The structure of β-pinene allows for the formation of the 10-mercapto derivative without significant rearrangement of the pinane (B1207555) framework under radical conditions. The reaction involves the homolytic cleavage of the S-H bond in hydrogen sulfide, generating a hydrosulfide (B80085) radical (•SH), which then adds to the double bond of β-pinene. This addition forms a carbon-centered radical at the more stable tertiary position, which subsequently abstracts a hydrogen atom from another molecule of hydrogen sulfide to yield the final product and propagate the radical chain.
The radical addition of hydrogen sulfide to β-pinene is often initiated photochemically using ultraviolet (UV) radiation. UV light provides the necessary energy to generate the initial radicals, typically from a radical initiator present in the reaction mixture. This photochemical activation is crucial for overcoming the activation energy of the reaction and achieving practical conversion rates. The reaction is typically carried out in a UV reactor, where the reactants are irradiated for a specific duration to drive the synthesis. The intensity and wavelength of the UV light can influence the reaction rate and efficiency.
A study on the photochemical aging of β-pinene secondary organic aerosol formed from nitrate (B79036) radical oxidation highlights the role of photochemical processes in the transformation of pinene derivatives, underscoring the susceptibility of the pinane system to radical reactions initiated by light.
To enhance the efficiency of the radical addition, reaction promoters are often employed. A patent describes a method for mercaptan synthesis using UV radiation in the presence of a promoter system containing a phosphite (B83602) and an azo initiator, such as azobisisobutyronitrile (AIBN). In this system, triphenyl phosphite was used, and it was demonstrated that the combination of the phosphite and AIBN significantly increased the reaction rate compared to using the initiator alone.
While the cited study uses triphenyl phosphite, trimethyl phosphite is another organophosphorus compound that can act as a promoter in radical reactions. Phosphites are known to participate in radical processes and can facilitate the desired transformation. The promoter system helps to maintain a sufficient concentration of the thiyl radicals needed for the chain reaction. The table below, adapted from the patent data for a related pinene isomer, illustrates the impact of a phosphite promoter on the reaction.
| Run | Promoter | Irradiation Time (hours) | Mercaptan Sulfur (%) |
| 1 | AIBN | 2 | 0.5 |
| 4 | 0.9 | ||
| 6 | 1.2 | ||
| 2 | AIBN + Triphenyl Phosphite | 2 | 2.1 |
| 4 | 3.8 | ||
| 6 | 5.2 |
Table 1: Effect of a phosphite promoter on the rate of mercaptan formation in the UV-initiated reaction of H₂S with α-pinene. Data adapted from US Patent 3,567,608.
Photochemical Activation and Ultraviolet (UV) Light Influence
Advanced Synthetic Strategies
Beyond the established radical addition methods, advanced strategies are being explored to achieve greater control over the stereochemistry of the final product.
Chiral Synthesis Approaches
The development of stereoselective methods for the synthesis of this compound is of significant interest, as the biological and sensory properties of chiral molecules are often dependent on their specific stereoisomeric form. A primary approach for achieving this is through chiral pool synthesis. This strategy utilizes readily available, enantiomerically pure starting materials from nature.
In the context of this compound, the chiral pool offers both (+)- and (-)-β-pinene as starting materials. By selecting the appropriate enantiomer of the precursor, it is theoretically possible to synthesize the corresponding enantiomer of this compound, assuming the reaction proceeds without racemization.
Stereoselective Syntheses of Isomers (2-, 3-, and this compound)
The stereochemical outcome of reactions involving the pinane framework is highly dependent on the chosen precursor, reagents, and reaction conditions. The synthesis of specific mercaptopinane isomers often requires careful control of stereoselectivity.
The electrophilic addition of hydrogen sulfide (H₂S) to α-pinene can lead to different isomers depending on the Lewis acid catalyst used. For instance, the use of a "soft" Lewis acid like ethylaluminum dichloride (EtAlCl₂) can stereoselectively catalyze the anti-addition of H₂S to form trans-pinane-2-thiol. However, stronger Lewis acids such as aluminum tribromide (AlBr₃) or boron trifluoride etherate (BF₃·Et₂O) can induce rearrangements of the pinane skeleton, leading to the formation of other isomers like isobornanethiol or products with a menthane framework.
The synthesis of hydroxythiols and ketothiols of pinane often serves as a pathway to the corresponding mercaptopinanes. For example, the oxidation of β-pinene can yield trans-pinocarveol, which can be further oxidized to pinocarvone (B108684). The thia-Michael reaction of pinocarvone with thioacetic acid (AcSH) can produce a mixture of isomeric ketothioacetates, which upon reduction, yield isomeric hydroxythiols. The stereoselectivity of the thia-Michael addition can be influenced by reaction conditions such as temperature and the use of a co-solvent like pyridine.
Another approach involves the conversion of pinane-derived alcohols to good leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a sulfur nucleophile like thioacetate (B1230152). For instance, the synthesis of (1S,2S,3R,5R)-3-pinanethiol has been achieved from the corresponding alcohol via its mesylate and subsequent reaction with thioacetate, followed by reduction.
The synthesis of 10-hydroxy- and subsequently this compound can be approached starting from myrtenal (B1677600), which is an oxidation product of α-pinene. Myrtenal can be reduced to myrtenol, which can then be converted to a tosylate. Nucleophilic substitution of the tosylate with a thiol-containing group can then lead to the desired 10-substituted pinane derivative. A two-step synthesis of a myrtenal-based hydroxythiol has been reported with high yield and stereoselectivity, involving the treatment of myrtenal with benzylthiol followed by reduction and hydrogenolysis.
| Precursor | Reagent(s) | Product(s) | Key Aspects |
| α-Pinene | H₂S, EtAlCl₂ | trans-Pinane-2-thiol | Stereoselective anti-addition. |
| α-Pinene | H₂S, AlBr₃ or BF₃·Et₂O | Isomeric thiols (e.g., isobornanethiol) | Rearrangement of the pinane skeleton. |
| β-Pinene | 1. SeO₂/TBHP 2. MnO₂ 3. AcSH, Pyridine 4. LiAlH₄ | Isomeric pinane hydroxythiols | Thia-Michael addition to pinocarvone. |
| Pinane-3-ol | 1. MsCl, Pyridine 2. KSAc 3. LiAlH₄ | Pinane-3-thiol | Nucleophilic substitution of a mesylate. |
| (-)-Myrtenal | 1. Benzylthiol, NaOH 2. LiAlH₄ 3. Na, NH₃ (liquid) | Myrtenal-based hydroxythiol | High yield and stereoselectivity. |
Custom Synthesis Techniques and Methodological Development
The demand for specific isomers of mercaptopinane, particularly for flavor and fragrance applications, has driven the development of custom synthesis techniques. These methods often focus on improving yields, stereoselectivity, and providing access to isomers that are difficult to obtain through classical methods.
One area of development is the use of alternative sulfur-introducing reagents and catalysts. For instance, the reaction of β-pinene with various thiols in the presence of zinc chloride as a "soft" Lewis acid catalyst has been shown to proceed regiospecifically to yield pinane-type sulfides, which are precursors to the corresponding thiols. This method avoids the skeletal rearrangements often observed with stronger Lewis acids.
The development of synthetic routes starting from functionalized pinane derivatives is another important aspect of custom synthesis. For example, chiral γ-ketothiols and their derivatives have been synthesized from β-pinene for the first time, opening pathways to other polyfunctional pinane compounds. The stereoselectivity of these syntheses was found to be highly dependent on the reaction conditions, with lower temperatures and the use of specific solvents like THF significantly improving the diastereomeric excess of the desired products.
Furthermore, the synthesis of pinane hydroxythiols and their subsequent conversion to other derivatives, such as sulfenimines, represents a methodological development for creating new molecules with potential biological activities. The synthesis of trifluoromethylated pinane-type thiols is another example of custom synthesis aimed at producing novel compounds with unique properties.
| Development Area | Key Features | Example |
| Use of "Soft" Lewis Acids | Regiospecific synthesis of pinane sulfides, avoiding skeletal rearrangements. | Reaction of β-pinene with thiols using ZnCl₂ catalyst. |
| Synthesis from Functionalized Pinenes | Access to novel polyfunctional pinane derivatives like chiral γ-ketothiols. | Stereoselective synthesis of γ-ketothioacetates from 2-norpinanone. |
| Derivatization of Pinane Thiols | Creation of new molecules with potential applications, such as antimicrobials. | Synthesis of sulfenimines from chiral pinane hydroxythiols. |
| Synthesis of Novel Analogues | Introduction of new functional groups to modify properties. | Synthesis of chiral CF₃-containing pinane-type hydroxythiols. |
Molecular Structure, Stereochemistry, and Conformational Analysis of 10 Mercaptopinane
Elucidation of the Bicyclic Framework and Thiol Group Positioning
10-Mercaptopinane is built upon the pinane (B1207555) framework, a bicyclo[3.1.1]heptane system. This rigid bicyclic structure is composed of a six-membered ring and a four-membered ring sharing two carbon atoms. The defining feature of this compound is the presence of a thiol (-SH) group attached to the C10 methyl group of the pinane structure. The systematic name for this compound is (6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methanethiol. thegoodscentscompany.com
The molecular formula of this compound is C10H18S, and it has a molecular weight of approximately 170.32 g/mol . The structure features a gem-dimethyl group at the C6 position of the bicyclo[3.1.1]heptane ring. The thiol group is attached to a methyl group which is, in turn, bonded to the C2 position of the bicyclic system. thegoodscentscompany.com
Electron ionization mass spectrometry of this compound reveals characteristic fragmentation patterns that can be used for its identification.
Isomeric Characterization and Separation Methodologies
The complexity of mercaptopinane chemistry is amplified by the existence of several isomers. These isomers can be positional, arising from the different possible attachment points of the thiol group on the pinane skeleton, or stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.
Differentiation of Positional Isomers (2-, 3-, and this compound)
Besides this compound, where the thiol group is on the C10 methyl group, two other common positional isomers are 2-Mercaptopinane and 3-Mercaptopinane. In 2-Mercaptopinane, the thiol group is directly attached to the C2 carbon of the pinane ring, and in 3-Mercaptopinane, it is attached to the C3 carbon. thegoodscentscompany.com These positional isomers share the same molecular formula (C10H18S) but exhibit different physical and chemical properties due to the varied location of the thiol group. thegoodscentscompany.comthegoodscentscompany.com
Commercially available "mercaptopinane" is often a mixture of these three positional isomers. For instance, one analysis reported a mixture containing approximately 54% of the 10-isomer, 31% of the 2-isomer, and 10% of the 3-isomer. The differentiation and separation of these isomers are crucial for specific applications and are typically achieved using chromatographic techniques such as gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification. Ion mobility-mass spectrometry (IM-MS) is another powerful technique for separating and characterizing isomeric compounds.
Enantiomeric Considerations and Chiral Resolution Techniques
The pinane framework is inherently chiral, meaning it is non-superimposable on its mirror image. This chirality gives rise to enantiomers for each of the mercaptopinane isomers. For example, this compound can exist as two enantiomers due to the stereochemistry at the C2 position of the pinane ring. The full stereochemical designation would account for the configuration at all stereocenters within the molecule.
The separation of these enantiomers, a process known as chiral resolution, is of significant interest, particularly in fields where stereochemistry influences biological activity or sensory properties. Chiral resolution of pinane derivatives can be achieved through various methods, including chiral chromatography, which utilizes a chiral stationary phase to selectively interact with one enantiomer over the other. Additionally, techniques involving the formation of diastereomeric derivatives with a chiral resolving agent can be employed, followed by separation of the diastereomers and subsequent removal of the resolving agent to yield the pure enantiomers.
Conformational Dynamics and Energy Landscape Studies
The bicyclic nature of the pinane skeleton imposes significant conformational constraints on the molecule. The six-membered ring of the pinane framework typically adopts a boat-like conformation. However, the molecule is not entirely rigid and can undergo subtle conformational changes.
Computational studies, such as those employing quantum chemical analysis, can provide insights into the conformational dynamics and energy landscape of pinane derivatives. These studies help in understanding the relative stabilities of different conformations and the energy barriers between them. The conformation of the molecule can be influenced by factors such as the position and orientation of the thiol group and interactions with its environment. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique that can be used to study the conformational exchange processes in molecules like this compound. The study of these dynamics is essential for a complete understanding of the molecule's reactivity and interactions.
Reaction Mechanisms and Chemical Reactivity of 10 Mercaptopinane
Thiol Group Reactivity
The sulfur-hydrogen bond in the thiol group is relatively weak and polar, making it the primary site of reactivity in 10-mercaptopinane. This group exhibits a rich chemistry, functioning as a nucleophile, a source of hydrogen atoms, and a precursor to various oxidized sulfur species.
Oxidation Reactions
The thiol group of this compound is susceptible to oxidation, yielding a range of products depending on the oxidant and reaction conditions. A common transformation is the oxidation to a disulfide, forming bis(10-pinanyl) disulfide. This reaction can be initiated by mild oxidizing agents.
Further oxidation can lead to the formation of thiosulfonates and, under more vigorous conditions, sulfonic acids. For instance, studies on related chiral pinane-type ketothiols have demonstrated that oxidation with reagents like chlorine dioxide can yield corresponding disulfides, thiosulfonates, and sulfonic acids, with the product distribution being highly dependent on the reaction conditions. The progressive oxidation of the sulfur atom is a key pathway in its metabolism.
Table 1: Oxidation Products of Pinane (B1207555) Thiols
| Starting Material | Oxidizing Agent | Major Products | Reference |
|---|---|---|---|
| Pinane-type Thiol | Mild Oxidants | Disulfide |
This table is illustrative of general thiol oxidation pathways within the pinane family.
Nucleophilic Properties and Addition Reactions
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. As a nucleophile, it can attack electron-deficient centers. A prominent example of this reactivity is the thiol-Michael addition, where the thiol adds across an activated carbon-carbon double bond of a Michael acceptor.
The mechanism, when base-catalyzed, involves the deprotonation of the thiol to form a more potent nucleophile, the thiolate anion. This anion then attacks the β-carbon of the electron-deficient alkene. In nucleophilic catalysis, the nucleophile first adds to the Michael acceptor, generating an enolate which then deprotonates the thiol to form the reactive thiolate. The steric bulk of the pinane framework can influence the stereoselectivity of such additions. The nucleophilicity of this compound is also demonstrated in its reaction with highly strained bicyclobutane probes, where it efficiently forms conjugate products.
Radical Reactions and Pathways
This compound can act as a hydrogen atom donor in radical chain reactions. The relatively weak S-H bond can be cleaved homolytically to donate a hydrogen atom to a radical species, thereby quenching that radical and propagating a new thiyl radical (Pinane-CH₂-S•). This property is crucial in various synthetic methodologies. For example, this compound has been successfully employed as a hydrogen donor source in synthetic hydrogen atom transfer (HAT)-mediated epimerization reactions. In these processes, an irreversible hydrogen atom abstraction from the thiol is a key step in the catalytic cycle.
The thiyl radical generated from this compound can participate in radical addition reactions across unsaturated systems like alkenes and alkynes (a process often termed thiol-ene reaction). While specific examples involving the radical addition of this compound to isocyanides are not extensively documented in the reviewed literature, the general reactivity pattern of thiols suggests this pathway is feasible. The thiyl radical would add to the carbon atom of the isocyanide, generating an imidoyl radical, which could then be trapped or undergo further rearrangement.
Hydrogen Atom Transfer Processes
Reactivity of the Bicyclic Pinane Skeleton
The bicyclo[3.1.1]heptane skeleton of this compound is a rigid and sterically hindered framework derived from α-pinene or β-pinene. Its reactivity is largely characterized by rearrangements that aim to relieve ring strain, particularly when carbocationic intermediates are formed at or near the bridgehead positions.
The stability of the pinane ring system is significant, but it is susceptible to acid-catalyzed rearrangements. Protonation, for instance, can lead to the formation of a tertiary carbocation, which can then undergo skeletal reorganization to form other monoterpene structures. While the pinane skeleton itself is non-planar and strained, it generally adheres to Bredt's rule, which posits that a double bond cannot be placed at a bridgehead position in small bicyclic systems due to the high strain of the resulting trans-double bond within a small ring. This rule limits the types of elimination reactions that can occur directly on the skeleton.
The presence of the 10-mercaptomethyl group can influence the course of these rearrangements. For example, intramolecular reactions involving the sulfur atom could occur if a carbocation forms at a suitable position on the ring. However, under many conditions, the pinane skeleton remains intact, acting as a chiral scaffold while reactions occur at the more accessible thiol group.
Ring-Opening Reactions (e.g., Strain-Release Driven)
The bicyclo[3.1.1]heptane structure of pinane is characterized by significant ring strain, particularly within the four-membered ring. This inherent strain serves as a thermodynamic driving force for ring-opening reactions, which can lead to skeletal rearrangements. Such reactions are often initiated by the formation of a carbocation intermediate, which can be generated under acidic conditions.
The addition of hydrogen sulfide (B99878) (H₂S) to α-pinene in the presence of strong Lewis acids like aluminum tribromide (AlBr₃) or boron trifluoride etherate (BF₃·Et₂O) does not simply lead to the direct addition product. Instead, it triggers a Wagner-Meerwein rearrangement. This process involves the opening of the strained four-membered ring to relieve ring strain, leading to a rearranged, more stable carbocation intermediate. For instance, the reaction of α-pinene with H₂S and a strong Lewis acid can yield isobornanethiol, a product with a rearranged carbon skeleton.
A similar rearrangement is observed in the acid-catalyzed ring-opening of pinene oxide. The protonation of the epoxide oxygen is followed by the cleavage of a C-O bond to form a tertiary carbocation. This carbocation readily undergoes a 1,2-alkyl shift, which involves the expansion of the cyclobutyl ring into a less strained norbornyl system. While this example involves an epoxide, it highlights the inherent tendency of the pinane skeleton to undergo strain-release driven rearrangements, a principle that would also apply to reactions initiated at the 10-mercapto position if a carbocation were to be formed on the pinane ring.
The conditions under which these rearrangements occur are critical, as summarized in the table below.
| Starting Material | Reagents | Key Reaction Type | Major Product(s) | Reference |
|---|---|---|---|---|
| α-Pinene | H₂S, AlBr₃ (strong Lewis acid) | Pinene-menthane rearrangement | p-Menthane-8-thiol | |
| α-Pinene | H₂S, BF₃·Et₂O (strong Lewis acid) | Wagner-Meerwein rearrangement | Isobornanethiol | |
| α-Pinene | H₂S, EtAlCl₂ (soft Lewis acid) | Stereoselective anti-addition | trans-Pinane-2-thiol | |
| Pinene oxide | Lewis acid | 1,2-Alkyl shift, ring expansion | Campholenic aldehyde |
Annulation Strategies
Annulation strategies involving this compound would utilize the thiol group as a handle to construct a new ring fused or bridged onto the pinane skeleton. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity of thiols suggests plausible pathways. A common strategy involves the intramolecular cyclization of a molecule containing both a thiol and a suitable electrophilic center.
For instance, a derivative of this compound bearing a leaving group at a sterically accessible position on the pinane ring could undergo intramolecular nucleophilic substitution by the thiolate anion to form a new heterocyclic ring containing sulfur. The feasibility of such a reaction would depend on the regioselectivity of the initial functionalization and the geometric constraints of the bicyclic system.
A more general example of this type of transformation is the intramolecular cyclization of terpene thiols containing a double bond, which can lead to the formation of cyclic sulfides. This suggests that if this compound were modified to introduce a site of unsaturation or another reactive group elsewhere in the molecule, intramolecular reactions leading to new ring systems would be a viable annulation strategy. The synthesis of fused heterocyclic systems from 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles demonstrates the versatility of the mercapto group in annulation reactions to form thiadiazine and thiadiazole ring systems.
Mechanistic Investigations of Derivatization Reactions
The thiol group of this compound is the primary site for derivatization reactions. These reactions typically involve nucleophilic attack by the sulfur atom or its oxidation.
One important derivatization is the thia-Michael addition of the thiol to α,β-unsaturated carbonyl compounds. For example, the reaction of pinocarvone (B108684) (an α,β-unsaturated ketone with a pinane skeleton) with thioacetic acid proceeds via a 1,4-conjugate addition. The reaction is catalyzed by a base, such as pyridine, which deprotonates the thioacetic acid to form a more nucleophilic thioacetate (B1230152) anion. This anion then attacks the β-carbon of the enone, followed by protonation of the resulting enolate to give the corresponding ketothioacetate.
Another key derivatization is the synthesis of hydroxythiols. The nucleophilic ring-opening of epoxides on the pinane skeleton by a thiol or a protected thiol is a common method. For instance, the reaction of myrtenal (B1677600) (which has the pinane skeleton) can be used to synthesize pinane hydroxythiols. The reaction of an epoxide with a thiol is often catalyzed by a base, which activates the thiol, or an acid, which activates the epoxide.
The oxidation of pinane thiols is another important transformation. Depending on the oxidizing agent and reaction conditions, thiols can be converted to a variety of sulfur-containing functional groups, including disulfides, sulfones, thiosulfonates, and sulfonic acids. For example, the oxidation of pinane γ-ketothiols with chlorine dioxide can lead to the corresponding disulfides or, under different conditions, to thiosulfonates and sulfonic acids.
The following table summarizes some key derivatization reactions of pinane-type thiols and the likely mechanistic pathways.
| Reaction Type | Substrate | Reagents | Product Type | Plausible Mechanism | Reference |
|---|---|---|---|---|---|
| Thia-Michael Addition | Pinocarvone | Thioacetic acid, pyridine | Ketothioacetate | Base-catalyzed 1,4-conjugate addition | |
| Hydroxythiol Synthesis | Myrtenal | Reduction and thiolation reagents | Hydroxythiol | Nucleophilic addition/substitution | |
| Oxidation | Pinane γ-ketothiol | Chlorine dioxide | Disulfide, thiosulfonate, or sulfonic acid | Oxidative coupling or sulfur oxidation | |
| Copper Mercaptide Formation | Terpene mercaptan | Copper salt (e.g., cuprous chloride) | Copper mercaptide | Salt formation/coordination |
Catalytic Applications and Ligand Design Incorporating 10 Mercaptopinane
10-Mercaptopinane as a Component in Catalytic Systems
This compound, a thiol derivative of the bicyclic monoterpene pinane (B1207555), has emerged as a noteworthy component in the design of advanced catalytic systems. Its unique stereochemical properties, derived from the pinane backbone, make it an attractive building block for creating chiral environments in asymmetric catalysis. The presence of the thiol group provides a versatile anchor for coordination to metal centers or for direct participation in organocatalytic transformations.
This compound has demonstrated its utility as a co-catalyst in specific organic transformations, particularly in processes involving radical intermediates. In the selective valorization of biomass sugars, for instance, this compound can function as a thiol co-catalyst. Mechanistic studies suggest a process involving two distinct hydrogen atom transfer steps. The reaction is initiated by a hydrogen atom abstraction from the sugar substrate, followed by an irreversible hydrogen atom transfer from the thiol co-catalyst, such as this compound, to the resulting sugar radical. This dual hydrogen atom transfer mechanism facilitates a non-equilibrium epimerization of the sugar.
While primarily recognized for its role in fragrance and flavor applications due to its sulfurous odor profile, the underlying chemical reactivity of the thiol group in this compound is what enables its participation in catalytic cycles. thegoodscentscompany.com Its application as a co-catalyst underscores the broader potential of naturally derived chiral molecules in the development of novel and efficient synthetic methodologies.
Q & A
Basic: What are the validated synthetic routes for 10-Mercaptopinane, and how can purity be ensured?
Methodological Answer:
this compound is typically synthesized via thiolation of pinane derivatives using reagents like thiourea or Lawesson’s reagent under inert atmospheres. A standard protocol involves:
- Reaction Setup : Reacting α-pinene with hydrogen sulfide (H₂S) in the presence of a radical initiator (e.g., AIBN) at 60–80°C for 12–24 hours .
- Purification : Distillation under reduced pressure followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization : Confirm structure via ¹H/¹³C NMR (key signals: δ ~1.3 ppm for SH proton; δ 25–35 ppm for quaternary carbons) and high-resolution mass spectrometry (HRMS) .
- Purity Assurance : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥95% purity.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy : ¹H NMR to identify SH protons (broad singlet at δ 1.2–1.5 ppm) and ¹³C NMR for pinane backbone confirmation .
- FTIR : Detect S–H stretch (~2550 cm⁻¹) and C–S bonds (~700 cm⁻¹).
- Elemental Analysis : Validate sulfur content (theoretical ~14.5%).
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ at m/z 172.12 .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
Discrepancies often arise from isomerism (e.g., α- vs. β-pinane derivatives) or solvent impurities. To address this:
- Isomer Identification : Use chiral GC-MS or HPLC to separate enantiomers .
- Solubility Profiling : Conduct systematic titrations in polar/nonpolar solvents (e.g., DMSO, hexane) at controlled temperatures .
- Stability Studies : Monitor degradation via TGA (thermal stability) and NMR (solvent interactions over 72 hours) .
- Computational Validation : Compare experimental data with DFT-calculated dipole moments and logP values .
Advanced: What experimental design principles optimize this compound’s yield in catalytic applications?
Methodological Answer:
For catalytic uses (e.g., nanoparticle synthesis):
- DOE Optimization : Vary parameters (temperature, catalyst loading, solvent polarity) using a Box-Behnken design .
- In Situ Monitoring : Track reaction progress via GC-MS or Raman spectroscopy.
- Byproduct Analysis : Identify disulfide byproducts (e.g., via LC-MS) and suppress them using reducing agents (e.g., TCEP) .
Advanced: How can mechanistic studies elucidate this compound’s role in surface functionalization?
Methodological Answer:
To study self-assembled monolayers (SAMs) on gold nanoparticles:
- Kinetic Analysis : Use quartz crystal microbalance (QCM) to measure adsorption rates .
- Surface Characterization : Perform XPS to confirm S–Au bonding (~162 eV binding energy) and TEM for monolayer thickness .
- Computational Modeling : Simulate SAM formation using MD simulations (e.g., GROMACS) .
Advanced: What strategies mitigate confounding variables in biological assays involving this compound?
Methodological Answer:
For toxicity or enzyme inhibition studies:
- Control Groups : Include thiol-free analogs (e.g., pinane derivatives) to isolate sulfur-specific effects .
- Dose-Response Curves : Test IC₅₀ values across 5–6 concentrations (e.g., 1–100 μM) with triplicate replicates .
- Interference Checks : Pre-treat samples with Ellman’s reagent to confirm thiol activity .
Advanced: How do steric and electronic effects influence this compound’s reactivity in organometallic complexes?
Methodological Answer:
- Steric Analysis : Compare coordination behavior with bulkier ligands (e.g., triphenylphosphine) via XRD .
- Electronic Profiling : Use cyclic voltammetry to measure redox potentials and DFT for frontier orbital analysis .
- Competitive Binding Assays : Titrate this compound against other ligands (e.g., cysteine) in metal solutions .
Advanced: What computational tools predict this compound’s environmental fate and degradation pathways?
Methodological Answer:
- QSAR Modeling : Estimate biodegradability (e.g., EPI Suite) .
- Metabolic Pathway Prediction : Use UM-BBD or BioTransformer for microbial degradation routes .
- Ecotoxicity Screening : Simulate LC₅₀ values for aquatic organisms via ECOSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
